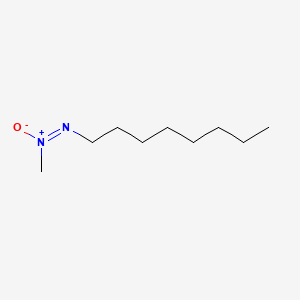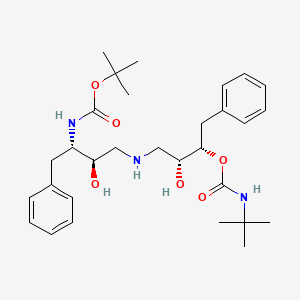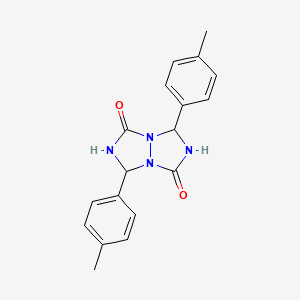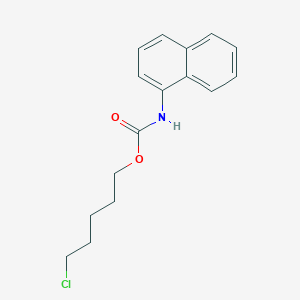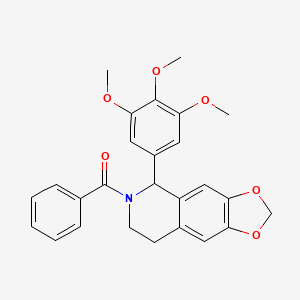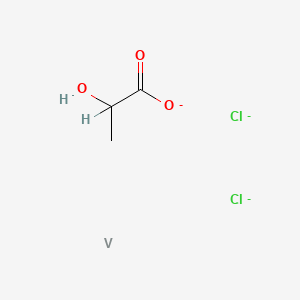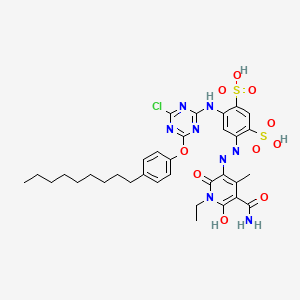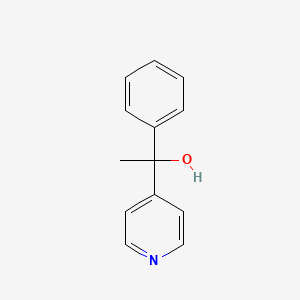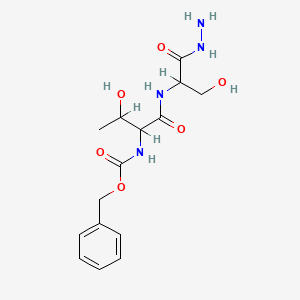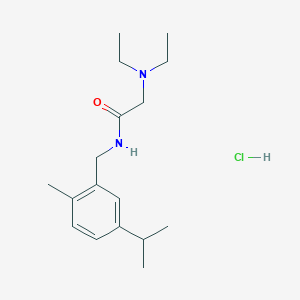
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride is a chemical compound with a complex structure that includes a diethylamino group, an isopropyl group, and a methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzyl Intermediate: The initial step involves the alkylation of 5-isopropyl-2-methylbenzyl chloride with diethylamine under controlled conditions.
Acetamide Formation: The benzyl intermediate is then reacted with acetic anhydride to form the acetamide derivative.
Hydrochloride Salt Formation: Finally, the acetamide derivative is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation and acetamide formation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes, altering metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-isopropylpyrazine: Shares structural similarities but differs in functional groups.
5-Isopropyl-2-methylphenol: Similar aromatic structure but different substituents.
Uniqueness
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino group, in particular, distinguishes it from other similar compounds, providing unique properties for scientific research and industrial applications.
Propriétés
Numéro CAS |
965-23-1 |
|---|---|
Formule moléculaire |
C17H29ClN2O |
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[(2-methyl-5-propan-2-ylphenyl)methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-19(7-2)12-17(20)18-11-16-10-15(13(3)4)9-8-14(16)5;/h8-10,13H,6-7,11-12H2,1-5H3,(H,18,20);1H |
Clé InChI |
ORRMZOJJLKCALM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NCC1=C(C=CC(=C1)C(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


